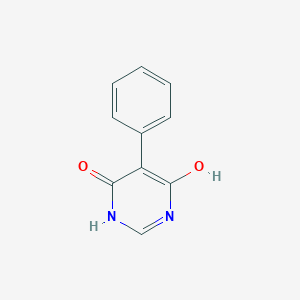

5-Phenylpyrimidine-4,6-diol

Description

Structure

3D Structure

Properties

IUPAC Name |

4-hydroxy-5-phenyl-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O2/c13-9-8(10(14)12-6-11-9)7-4-2-1-3-5-7/h1-6H,(H2,11,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRGAQJPJIPBZCT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(N=CNC2=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 5-Phenylpyrimidine-4,6-diol

This technical guide provides a comprehensive overview of the core basic properties of 5-phenylpyrimidine-4,6-diol, catering to researchers, scientists, and professionals in drug development. The document summarizes key chemical and physical properties, explores its tautomeric nature, and discusses the synthesis and biological activities of related compounds, providing context for its potential applications.

Core Properties and Physicochemical Data

This compound, with the chemical formula C₁₀H₈N₂O₂, is a heterocyclic organic compound.[1] Its molecular weight is 188.18 g/mol .[1] The compound's structure, featuring hydroxyl groups on a pyrimidine ring, makes it a subject of interest in medicinal chemistry.

Tautomerism: It is crucial to recognize that this compound exists in tautomeric forms. The diol form can exist in equilibrium with its keto-enol tautomer, 4-hydroxy-2-phenyl-1H-pyrimidin-6-one, and a diketo form, 2-phenyl-1H-pyrimidine-4,6(5H)-dione. The IUPAC name provided by PubChem for the compound with CAS number 13566-71-7 is 4-hydroxy-2-phenyl-1H-pyrimidin-6-one, indicating the prevalence of the keto-enol form in their database representation.[1]

Below is a table summarizing the available physicochemical data for this compound. Due to the limited availability of experimental data for this specific compound, some values are predicted or inferred from closely related compounds.

| Property | Value | Source/Notes |

| Molecular Formula | C₁₀H₈N₂O₂ | [1] |

| Molecular Weight | 188.18 g/mol | [1] |

| CAS Number | 21237-18-3 (for 5-Phenyl-4,6-Pyrimidinediol) | This CAS number is associated with the diol tautomer. Other CAS numbers like 13566-71-7 and 63447-35-8 are associated with the 2-phenylpyrimidine-4,6-diol structure.[1] |

| Melting Point | >300 °C (for 4,6-dihydroxypyrimidine) | Experimental data for the title compound is not readily available. The high melting point of the parent compound suggests that this compound is also a high-melting solid. |

| Boiling Point | 554.7±50.0 °C (Predicted) | Predicted value for 5-Phenyl-4,6-Pyrimidinediol (CAS 21237-18-3). |

| Solubility | Data not available | The presence of polar hydroxyl and amide groups suggests potential solubility in polar organic solvents. |

| pKa | Data not available | The acidic nature of the hydroxyl groups and the basicity of the pyrimidine nitrogens suggest amphoteric properties. |

| XLogP3 | 0.8 | [1] |

| Hydrogen Bond Donors | 2 | [1] |

| Hydrogen Bond Acceptors | 3 | [1] |

Tautomeric Forms of this compound

The following diagram illustrates the tautomeric equilibrium of this compound.

Caption: Tautomeric forms of this compound.

Experimental Protocols

Detailed experimental protocols for the synthesis and characterization of this compound are not explicitly available in the reviewed literature. However, the synthesis of substituted pyrimidine-4,6-diols and related 2-phenylpyrimidine derivatives generally follows established synthetic routes.

General Synthetic Approach:

A common method for the synthesis of the pyrimidine ring involves the condensation of a β-dicarbonyl compound or its equivalent with a urea, thiourea, or amidine derivative. For this compound, a plausible synthetic route would involve the cyclocondensation of phenylmalondiamide with an appropriate orthoester or a similar C1-synthon.

The following diagram outlines a generalized workflow for the synthesis and characterization of such compounds.

Caption: Generalized workflow for synthesis and characterization.

Spectral Data

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Aromatic protons of the phenyl group would appear in the range of δ 7.0-8.5 ppm. The proton at the 5-position of the pyrimidine ring (in the keto-enol tautomer) would likely be a singlet in the δ 5.0-6.0 ppm region. The N-H and O-H protons would exhibit broad signals, and their chemical shifts would be dependent on the solvent and concentration.

-

¹³C NMR: The carbon signals for the phenyl group would be observed in the aromatic region (δ 120-140 ppm). The pyrimidine ring carbons would show characteristic shifts, with the carbonyl carbon (in the keto tautomers) appearing downfield (δ > 160 ppm).

Infrared (IR) Spectroscopy:

-

The IR spectrum would be expected to show broad O-H and N-H stretching vibrations in the region of 3000-3500 cm⁻¹.

-

A strong absorption band corresponding to the C=O stretching vibration of the pyrimidinone ring would be expected around 1650-1700 cm⁻¹.

-

C=C and C=N stretching vibrations from the aromatic and pyrimidine rings would appear in the 1400-1600 cm⁻¹ region.

Mass Spectrometry:

-

The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (m/z 188).

-

Fragmentation patterns would likely involve the loss of small molecules such as CO and HCN, as well as fragmentation of the phenyl ring.

Biological Activity and Signaling Pathways

There is limited information on the specific biological activity of the parent compound, this compound. However, the pyrimidine-4,6-diol scaffold and its 2-phenyl substituted derivatives have been investigated for a range of biological activities, suggesting the potential for this core structure in drug discovery.

-

GPR84 Agonists: A series of 2-alkylpyrimidine-4,6-diol derivatives have been designed and synthesized as agonists for the G protein-coupled receptor 84 (GPR84), which is involved in inflammation and immune responses.[2]

-

Antifungal Agents: 2-Phenylpyrimidine derivatives have been explored as novel antifungal agents that target the enzyme lanosterol 14α-demethylase (CYP51), a key enzyme in ergosterol biosynthesis in fungi.[3]

-

Anticancer Properties: Several 4,6-diarylpyrimidin-2-amine derivatives have demonstrated anticancer properties.[4][5]

The diverse biological activities of its derivatives suggest that this compound could serve as a valuable scaffold for the development of new therapeutic agents. Further research is needed to elucidate the specific biological targets and signaling pathways of the unsubstituted parent compound.

The following diagram illustrates a hypothetical signaling pathway that could be modulated by derivatives of this compound, based on the known targets of its analogs.

References

- 1. 2-Phenylpyrimidine-4,6-diol | C10H8N2O2 | CID 241011 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 6-HYDROXY-2-(2-METHYLPHENYL)-4(3H)-PYRIMIDINONE | 26863-53-6 [chemicalbook.com]

- 3. 6-Hydroxy-4-pyrimidinone | C4H4N2O2 | CID 14512 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Discovery of pyrano[2,3- d ]pyrimidine-2,4-dione derivatives as novel PARP-1 inhibitors: design, synthesis and antitumor activity - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10321G [pubs.rsc.org]

- 5. Synthesis and Biological Activity of Some Novel Pyrimidine Derivatives - IJPRS [ijprs.com]

An In-Depth Technical Guide to 5-Phenylpyrimidine-4,6-diol and its Analogs for Researchers and Drug Development Professionals

Introduction to 5-Arylpyrimidine-4,6-diols

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds, including anticancer, anti-inflammatory, and antimicrobial agents. The 5-arylpyrimidine-4,6-diol core, in particular, serves as a crucial intermediate in the synthesis of more complex molecules, including dual endothelin receptor antagonists like Macitentan. While 5-Phenylpyrimidine-4,6-diol itself is not extensively documented, its analogs, such as 5-(4-bromophenyl)pyrimidine-4,6-diol, have been synthesized and are key precursors in pharmaceutical development. This guide details the synthetic pathways, experimental protocols, and known properties of this important class of molecules.

Physicochemical and Identification Data

While a specific CAS number for this compound is not publicly documented, the CAS number for its bromo-analog provides a key reference point for this class of compounds.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | Not available | C₁₀H₈N₂O₂ | 188.18 |

| 5-(4-Bromophenyl)pyrimidine-4,6-diol | 706811-25-8[1][2][3][4] | C₁₀H₇BrN₂O₂ | 267.08[1][4] |

| Dimethyl 2-(4-bromophenyl)malonate | 149506-35-4 | C₁₁H₁₁BrO₄ | 287.11 |

Synthetic Pathways

The synthesis of 5-arylpyrimidine-4,6-diols is typically achieved through a three-step process starting from a substituted phenylacetic acid derivative. The general synthetic scheme is outlined below, followed by a detailed experimental protocol for the bromo-analog.

General Synthetic Workflow

The synthesis involves the esterification of the starting phenylacetic acid, followed by a condensation reaction to form a malonic ester, and finally, a cyclization reaction to yield the pyrimidine-4,6-diol core.

Caption: General synthetic workflow for 5-arylpyrimidine-4,6-diols.

Experimental Protocols

The following protocols are based on the synthesis of 5-(4-bromophenyl)pyrimidine-4,6-diol and can be adapted for the synthesis of this compound by starting with the appropriate phenylacetic acid derivative.

Step 1: Synthesis of Methyl 2-(4-bromophenyl)acetate

This step involves the esterification of 2-(4-bromophenyl)acetic acid.

-

Reactants:

-

p-Bromophenylacetic acid

-

Methanol

-

Solid acid catalyst (e.g., Amberlyst-15) or a conventional acid catalyst like sulfuric acid.

-

-

Procedure:

-

To a reaction vessel, add p-bromophenylacetic acid and the solid acid catalyst.

-

Add methanol and stir the mixture.

-

Heat the reaction to reflux and maintain for 5-6 hours.[5]

-

Cool the reaction mixture to below 30°C.

-

If a solid catalyst is used, it can be recovered by filtration.

-

The filtrate is concentrated under reduced pressure to remove methanol.

-

The residue is dissolved in a hydrophobic solvent (e.g., toluene), washed with water, and then concentrated under reduced pressure to yield the crude methyl p-bromophenylacetate.

-

Step 2: Synthesis of Dimethyl 2-(4-bromophenyl)malonate

This step involves the condensation of the phenylacetate with dimethyl carbonate.

-

Reactants:

-

Methyl 2-(4-bromophenyl)acetate

-

Dimethyl carbonate

-

Sodium methoxide

-

-

Procedure:

-

A solution of methyl 2-(4-bromophenyl)acetate in a suitable solvent (e.g., THF) is prepared.

-

This solution is reacted with dimethyl carbonate in the presence of a strong base like sodium methoxide.[5]

-

The reaction is typically stirred at room temperature for several hours.

-

Work-up involves acidification and extraction with an organic solvent.

-

The crude product can be purified by recrystallization from a solvent mixture like ethanol-acetone to yield white solids.[6]

-

Step 3: Synthesis of 5-(4-bromophenyl)pyrimidine-4,6-diol

This final step is a cyclization reaction to form the pyrimidine ring.

-

Reactants:

-

Dimethyl 2-(4-bromophenyl)malonate

-

Formamidine hydrochloride

-

Sodium methoxide in methanol

-

-

Procedure:

-

Sodium is dissolved in anhydrous methanol at 0°C to prepare a fresh solution of sodium methoxide.

-

Dimethyl 2-(4-bromophenyl)malonate, dissolved in methanol, is added to the sodium methoxide solution.

-

Formamidine hydrochloride is then added, and the mixture is heated (e.g., to 40°C) for several hours.[6]

-

After the reaction is complete, the solvent is removed under reduced pressure.

-

The residue is dissolved in water, and the pH is adjusted to 4-6 with an acid solution (e.g., citric acid or hydrochloric acid), causing the product to precipitate.[5][7]

-

The solid is collected by suction filtration, washed with water, and dried to give the final product as a light yellow or pale-beige powder.[6][7]

-

Quantitative Data and Characterization

The following table summarizes known data for the intermediates and the final chlorinated derivative of the bromo-analog. This data can be used as a reference for the characterization of this compound and its intermediates.

| Compound | Yield (%) | Melting Point (°C) | Spectroscopic Data |

| Dimethyl 2-(4-bromophenyl)malonate | 72.3[6] | 77-79[6] | MS (m/z): 308.8 [M+Na]⁺[6] |

| 5-(4-Bromophenyl)pyrimidine-4,6-diol | 84.4 - 91[6][7] | 178-180[6] | MS (m/z): 269.0 [M+H]⁺, 288.9 [M+Na]⁺[6] |

| 5-(4-Bromophenyl)-4,6-dichloropyrimidine | 86.5[6] | 101-102 | ¹H NMR (300 MHz, DMSO-d₆) δ: 8.96 (s, 1H, Ar-H), 7.72 (d, J = 8.5 Hz, 2H, Ar-H), 7.39 (d, J = 8.5 Hz, 2H, Ar-H). MS (m/z): 302 [M+H]⁺[6] |

Biological Activity and Potential Applications

While specific biological screening data for 5-arylpyrimidine-4,6-diols is limited in the public domain, the broader class of pyrimidine derivatives is known for a wide range of pharmacological activities.[8] These include:

-

Anticancer: Many pyrimidine-based compounds are used as anticancer agents.[9]

-

Anti-inflammatory: Certain pyrimidine derivatives have shown significant anti-inflammatory properties.

-

Antimicrobial: The pyrimidine scaffold is present in various antibacterial and antifungal drugs.

The primary documented role of 5-(4-bromophenyl)pyrimidine-4,6-diol is as a key intermediate in the synthesis of Macitentan, a dual endothelin receptor antagonist used for the treatment of pulmonary arterial hypertension. This indicates that the 5-arylpyrimidine-4,6-diol core is a valuable pharmacophore for developing potent and selective therapeutics.

Due to the lack of specific biological data for the this compound core, a signaling pathway diagram cannot be provided at this time. Research into the biological effects of this specific compound would be a novel and potentially fruitful area of investigation.

Logical Relationships in Drug Discovery

The development of drugs based on the 5-arylpyrimidine-4,6-diol core follows a logical progression from a core scaffold to a highly optimized drug candidate.

Caption: Logical progression from a core scaffold to a marketed drug.

Conclusion

This compound represents a potentially valuable, yet underexplored, member of the 5-arylpyrimidine-4,6-diol family. While direct data is scarce, the well-established synthetic routes for its analogs, particularly 5-(4-bromophenyl)pyrimidine-4,6-diol, provide a clear and actionable path for its preparation and subsequent investigation. The known utility of this scaffold as a precursor to potent pharmaceuticals underscores the potential of this compound and its derivatives in future drug discovery efforts. This guide provides the foundational knowledge for researchers to embark on the synthesis and exploration of this promising chemical entity.

References

- 1. researchgate.net [researchgate.net]

- 2. veeprho.com [veeprho.com]

- 3. 5-(4-bromophenyl)-pyrimidine-4,6-diol 706811-25-8 Manufacturer, Factory, API, Intermediate - Hangzhou Longshine Bio-Tech Co.,LTD [longshinebiotech.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. atlantis-press.com [atlantis-press.com]

- 6. 5-(4-Bromophenyl)-4,6-dichloropyrimidine | 146533-41-7 [chemicalbook.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Design, Synthesis and Screening of 4,6-Diaryl Pyridine and Pyrimidine Derivatives as Potential Cytotoxic Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Synthesis of 5-Phenylpyrimidine-4,6-diol Precursors

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the synthetic pathways for key precursors of 5-phenylpyrimidine-4,6-diol, a core scaffold in medicinal chemistry. The document outlines the primary synthetic strategies, details the preparation of essential intermediates, and provides comprehensive experimental protocols and quantitative data to support laboratory applications.

Core Synthetic Strategy

The synthesis of the this compound ring system is primarily achieved through a condensation reaction. This approach involves two key precursor molecules: a phenyl-substituted C3 electrophile and a C1-N2 nucleophilic building block . The most common strategy is the cyclocondensation of a diethyl phenylmalonate derivative with a nitrogen-containing component such as guanidine, urea, or formamidine in the presence of a base.

The general workflow involves the initial synthesis of the appropriately substituted phenylmalonic ester, followed by the base-catalyzed ring-closing reaction to form the final pyrimidine-4,6-diol product.

Caption: General synthetic workflow for 5-phenylpyrimidine-4,6-diols.

Synthesis of Key Precursor: Diethyl Phenylmalonate

Diethyl phenylmalonate is a critical starting material for this synthesis. Unlike many malonic esters derived from standard malonic ester synthesis, the direct phenylation of diethyl malonate can be challenging because aryl halides are relatively weak electrophiles.[1] Therefore, indirect methods are more commonly employed.

Claisen Condensation Route

The most established method involves a Claisen condensation between ethyl phenylacetate and diethyl oxalate, followed by the decarbonylation of the resulting keto diester intermediate.[1] This route reliably produces the desired diethyl phenylmalonate.

References

5-Phenylpyrimidine-4,6-diol: Unraveling the Mechanism of Action

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities. Within this vast chemical space, 5-phenylpyrimidine-4,6-diol presents a molecule of significant interest. However, a comprehensive review of the current scientific literature reveals a notable gap in the specific elucidation of its mechanism of action. While direct experimental data on this compound remains limited, this guide aims to provide a foundational understanding by examining the well-established mechanisms of closely related phenylpyrimidine derivatives. By analyzing the structure-activity relationships and biological targets of analogous compounds, we can infer potential pathways and molecular interactions that may be relevant to this compound, thereby guiding future research and drug discovery efforts.

Introduction to Phenylpyrimidine Derivatives in Drug Discovery

The fusion of a phenyl group with a pyrimidine ring creates a privileged scaffold that has been extensively explored in the development of novel therapeutics. The phenyl group can be strategically positioned at various points on the pyrimidine core, and the overall structure can be further functionalized to modulate physiochemical properties and biological activity. This versatility has led to the discovery of phenylpyrimidine derivatives that act as potent and selective inhibitors of a diverse range of molecular targets, including enzymes and receptors critical in pathophysiology.

Postulated Mechanisms of Action for this compound Based on Analogous Compounds

In the absence of direct experimental evidence for this compound, we turn to the established mechanisms of action of structurally similar compounds. The following sections detail the known biological targets and signaling pathways of various phenylpyrimidine derivatives, offering a predictive framework for the potential activity of this compound.

Enzyme Inhibition

A predominant mechanism of action for many pyrimidine derivatives is the inhibition of key enzymes involved in disease progression.

The kinome represents a major target class for pyrimidine-based drugs, particularly in oncology. The pyrimidine core can serve as a hinge-binding motif, anchoring the inhibitor within the ATP-binding pocket of the kinase.

-

Epidermal Growth Factor Receptor (EGFR) Inhibition: Several 5-phenylpyrimidine derivatives have been designed as EGFR inhibitors.[1][2] These compounds typically compete with ATP for binding to the EGFR kinase domain, thereby blocking the downstream signaling pathways that drive cell proliferation, survival, and metastasis. The phenyl group often occupies a hydrophobic pocket, contributing to the potency and selectivity of the inhibitor.

Figure 1: Postulated EGFR signaling inhibition by a 5-phenylpyrimidine derivative.

-

Cyclooxygenase (COX) and Prostaglandin Synthase Inhibition: Certain pyrimidine derivatives have been investigated as inhibitors of enzymes in the arachidonic acid pathway, such as microsomal prostaglandin E2 synthase-1 (mPGES-1).[3] Inhibition of mPGES-1 can lead to a reduction in the production of pro-inflammatory prostaglandins.

Antimicrobial Activity

The pyrimidine scaffold is also prevalent in antimicrobial agents.

-

Antifungal Activity: Some phenylpyrimidine derivatives act as antifungal agents by targeting enzymes essential for fungal cell wall integrity, such as lanosterol 14α-demethylase (CYP51).

-

Antibacterial and Antitubercular Activity: Various substituted 4,6-diarylpyrimidines have demonstrated activity against Mycobacterium tuberculosis and other bacteria.[4] The precise mechanisms for these activities are often multifactorial and can involve the disruption of various cellular processes.

Summary of Biological Activities of Related Phenylpyrimidine Derivatives

While quantitative data for this compound is not available in the public domain, the table below summarizes the reported biological activities of structurally related phenylpyrimidine compounds to provide a comparative context.

| Compound Class | Target/Activity | Potency (Example) | Reference |

| 5-Trifluoromethylpyrimidine Derivatives | EGFR Kinase | IC50 = 0.091 µM (Compound 9u) | [1][2] |

| 4,6-Diarylpyrimidine Derivatives | Anti-tubercular (M. tuberculosis H37Rv) | MIC = 12.5 µM (Compound 7c) | [4] |

| 5-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)pyrimidine-2,4,6(1H,3H,5H)-triones | mPGES-1 | IC50 = 41 nM (Compound 13f) | [3] |

Experimental Protocols for Evaluating Phenylpyrimidine Derivatives

To facilitate future research on this compound, this section outlines general experimental protocols commonly used to assess the biological activity of related compounds.

Enzyme Inhibition Assays

Objective: To determine the in vitro inhibitory activity of a compound against a specific enzyme.

General Protocol (for Kinase Inhibition):

-

Reagents and Materials: Recombinant human kinase, ATP, substrate peptide, kinase buffer, test compound (dissolved in DMSO), and a detection reagent (e.g., ADP-Glo™ Kinase Assay).

-

Procedure: a. Serially dilute the test compound in DMSO. b. In a 96-well plate, add the kinase, substrate, and buffer. c. Add the diluted test compound to the wells. d. Initiate the kinase reaction by adding ATP. e. Incubate at a specified temperature for a set time. f. Stop the reaction and add the detection reagent to quantify kinase activity (e.g., by measuring luminescence).

-

Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cell-Based Proliferation Assays

Objective: To assess the cytotoxic or anti-proliferative effects of a compound on cancer cell lines.

General Protocol (MTT Assay):

-

Cell Culture: Plate cancer cells (e.g., A549 lung cancer cells for EGFR inhibitors) in a 96-well plate and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with serial dilutions of the test compound and incubate for a specified period (e.g., 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow for the formation of formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or Sorenson's buffer) to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the GI50 (concentration for 50% growth inhibition).

Figure 2: A generalized workflow for the preclinical evaluation of a novel compound.

Future Directions and Conclusion

While the precise mechanism of action for this compound remains to be elucidated, the extensive research on related phenylpyrimidine derivatives provides a strong foundation for future investigation. Key areas for future research should include:

-

Target Identification: Employing techniques such as chemical proteomics or computational target prediction to identify the primary molecular target(s) of this compound.

-

In Vitro Profiling: Screening the compound against a broad panel of kinases and other relevant enzymes to determine its inhibitory profile.

-

Cellular Assays: Evaluating the effect of the compound on various cellular processes, such as proliferation, apoptosis, and cell cycle progression, in relevant cell lines.

-

Structural Biology: Obtaining co-crystal structures of this compound with its target(s) to understand the molecular basis of its activity and to guide further optimization.

References

- 1. Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Design, synthesis, and discovery of 5-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)pyrimidine-2,4,6(1H,3H,5H)-triones and related derivatives as novel inhibitors of mPGES-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and biological evaluation of substituted 4,6-diarylpyrimidines and 3,5-diphenyl-4,5-dihydro-1H-pyrazoles as anti-tubercular agents - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biological Versatility of Phenylpyrimidine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the nucleus of numerous natural molecules and synthetic drugs.[1][2] Its derivatives are known to possess a vast spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[3][4] This technical guide focuses on the biological activities of derivatives based on the phenylpyrimidine core, with a particular emphasis on structures analogous to 5-phenylpyrimidine-4,6-diol. While research on this exact diol scaffold is specific, this paper synthesizes findings from a range of closely related phenyl- and diaryl-pyrimidine analogs to provide a comprehensive overview of their therapeutic potential, experimental evaluation, and underlying mechanisms of action.

Anticancer and Cytotoxic Activity

Phenylpyrimidine derivatives have emerged as a prominent class of anticancer agents, primarily through their action as kinase inhibitors and cytotoxic compounds that disrupt fundamental cellular processes.[5][6]

Kinase Inhibition

Kinases are crucial regulators of cell signaling pathways, and their dysregulation is a hallmark of many cancers. Phenylpyrimidine derivatives, acting as isosteres of the adenine ring of ATP, are well-suited to bind within the kinase active site, leading to potent inhibition.[7]

-

Aurora Kinase Inhibition: Certain 4,6-diphenylpyrimidin-2-amine derivatives have been identified as potent inhibitors of Aurora Kinase A (AURKA), a key regulator of mitosis.[8] Inhibition of AURKA by these compounds leads to G2/M phase cell cycle arrest and induces caspase-mediated apoptosis in cancer cells.[8]

-

Receptor Tyrosine Kinase (RTK) Inhibition: The 4-anilinopyrimidine scaffold has been successfully developed into selective inhibitors of class III RTKs, such as KIT and PDGFRβ.[9] These kinases are critical drivers in various malignancies, and their inhibition represents a validated therapeutic strategy.

-

Other Kinases: The pyrimidine nucleus is a recurring motif in inhibitors of cyclin-dependent kinases (CDKs) and other key signaling kinases, highlighting its versatility as a scaffold for developing targeted cancer therapies.[9][10]

Cytotoxicity against Cancer Cell Lines

Beyond specific kinase targets, various phenylpyrimidine derivatives exhibit broad cytotoxic activity against a panel of human cancer cell lines. This activity is often achieved by inducing apoptosis or disrupting other vital cellular functions.[11][12] For instance, certain novel pyrimidine derivatives have shown potent inhibitory activity against colon adenocarcinoma (LoVo), breast cancer (MCF-7), lung cancer (A549), and cervical cancer (HeLa) cell lines.[11]

Data Summary: Anticancer and Cytotoxic Activity

| Compound Class/Derivative | Target Cell Line(s) | Activity Metric | Value (µM) | Reference |

| 7-Chloro-thiazolo[4,5-d]pyrimidine (3b) | Melanoma (C32) | IC50 | 24.4 | [12] |

| 7-Chloro-thiazolo[4,5-d]pyrimidine (3b) | Melanoma (A375) | IC50 | 25.4 | [12] |

| 7-Chloro-thiazolo[4,5-d]pyrimidine (3b) | Normal Keratinocytes (HaCaT) | IC50 | 33.5 | [12] |

| Pyrido[2,3-d:6,5-d']dipyrimidine (6b) | Breast Cancer (MCF-7) | IC50 | 4.5 | [13] |

| Pyrido[2,3-d:6,5-d']dipyrimidine (6a) | Colon Cancer (HCT-116) | IC50 | 5.9 | [13] |

| Pyrido[2,3-d:6,5-d']dipyrimidine (6b) | Liver Cancer (HEPG-2) | IC50 | 6.9 | [13] |

| N-benzyl aminopyrimidine (2a) | Various Tumor Lines | EC50 | 5 - 8 (at 48h) | [14] |

| Phenylfuranylnicotinamidine (4e) | 60 Cancer Cell Lines | GI50 | 0.83 | [15] |

| Pyrido[2,3-d]pyrimidine (2d) | Lung Cancer (A549) | Cytotoxicity | Strong at 50 µM | [16] |

| Pyrrolo[2,3-d]pyrimidin-6-one deriv. (5) | Lung Cancer (A549) | IC50 | 15.3 | [5] |

| Pyrrolo[2,3-d]pyrimidin-6-one deriv. (6) | Breast Cancer (MCF-7) | IC50 | 10.9 | [5] |

Antimicrobial Activity

The rise of antimicrobial resistance necessitates the discovery of novel therapeutic agents. Phenylpyrimidine derivatives have demonstrated significant potential in this area, with activity reported against a range of bacterial and fungal pathogens.[4][17]

Antibacterial Activity

Substituted phenylpyrimidines have been evaluated against both Gram-positive (e.g., Staphylococcus aureus, Streptococcus pyogenes) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria.[17][18] The mechanism of action can vary, but some derivatives are known to target essential bacterial enzymes. Fused pyrimidine systems, such as furochromeno[2,3-d]pyrimidines, have shown excellent antimicrobial activity, with Minimum Inhibitory Concentration (MIC) values comparable to standard antibiotics like cefotaxime.[19]

Antifungal Activity

Several classes of pyrimidine derivatives exhibit potent antifungal properties.[2] Some compounds have shown high efficacy against pathogenic fungi like Candida albicans and Aspergillus niger.[4] The activity of these compounds is often comparable to or exceeds that of established antifungal drugs.[4]

Data Summary: Antimicrobial Activity

| Compound Class/Derivative | Target Organism | Activity Metric | Value (µmol/mL) | Reference |

| Furochromenotriazolopyrimidine (20a,b) | K. pneumoniae, E. coli, S. pyogenes, S. aureus | MIC | 1 - 5 | [19] |

| Furochromenoquinolin-6-amine (21a,b) | K. pneumoniae, E. coli, S. pyogenes, S. aureus | MIC | 2 - 6 | [19] |

| Furochromenotriazepin-amine (9a,b) | K. pneumoniae, E. coli, S. pyogenes, S. aureus | MIC | 4 - 7 | [19] |

| Furochromenopyrimidine-amine (19a,b) | K. pneumoniae, E. coli, S. pyogenes, S. aureus | MIC | 5 - 9 | [19] |

| Phenylfuranylnicotinamidine (4a, 4b) | Staphylococcus aureus | MIC | 10 µM | [15] |

| Pyrimidine derivative (TB drug) (24) | M. tuberculosis H37Rv | MIC | 0.5 - 1.0 µg/mL | [2] |

Key Experimental Protocols

The biological evaluation of this compound derivatives relies on a set of standardized in vitro assays to quantify their cytotoxic and antimicrobial effects.

Protocol: In Vitro Cytotoxicity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability. It is a standard initial screening method for potential anticancer compounds.[16]

-

Cell Plating: Seed human cancer cells (e.g., A549, MCF-7) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Remove the old medium from the plates and add 100 µL of the medium containing the test compounds at various concentrations. Include wells with untreated cells (negative control) and a known cytotoxic drug (positive control).

-

Incubation: Incubate the plates for a specified period, typically 48 or 72 hours, at 37°C in a humidified atmosphere with 5% CO₂.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. During this time, mitochondrial dehydrogenases in viable cells will cleave the tetrazolium ring, yielding purple formazan crystals.

-

Formazan Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the compound concentration and determine the IC50 (or EC50/GI50) value, which is the concentration required to inhibit 50% of cell growth.[14][15]

Protocol: Antimicrobial Susceptibility (Broth Microdilution)

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[18]

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., S. aureus, E. coli) equivalent to a 0.5 McFarland standard, which is then further diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

-

Compound Dilution: Perform serial two-fold dilutions of the test compounds in a 96-well microtiter plate using a suitable broth medium (e.g., Mueller-Hinton Broth).

-

Inoculation: Add the standardized bacterial suspension to each well, resulting in a final volume of 100-200 µL. Include a positive control (broth + inoculum, no compound) and a negative control (broth only).

-

Incubation: Incubate the plates at 35-37°C for 18-24 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.[18][19]

Visualized Workflows and Pathways

Synthesis and Screening Logic

The general pathway from chemical synthesis to the identification of a biologically active lead compound follows a logical progression of creation and testing.

References

- 1. juniperpublishers.com [juniperpublishers.com]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review : Oriental Journal of Chemistry [orientjchem.org]

- 4. Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ijrpr.com [ijrpr.com]

- 6. mdpi.com [mdpi.com]

- 7. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. Design, synthesis, and biological evaluation of polyphenols with 4,6-diphenylpyrimidin-2-amine derivatives for inhibition of Aurora kinase A - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Targeting kinases with anilinopyrimidines: discovery of N-phenyl-N’-[4-(pyrimidin-4-ylamino)phenyl]urea derivatives as selective inhibitors of class III receptor tyrosine kinase subfamily - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Design, Synthesis and Biological Evaluation of New Pyrimidine Derivatives as Anticancer Agents [mdpi.com]

- 15. Synthesis, antimicrobial, and antiproliferative activities of substituted phenylfuranylnicotinamidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. researchgate.net [researchgate.net]

- 18. Biological Evaluation of Pyrrolo [3, 2-d] pyrimidine Derivatives as Antibacterial Agents against Pathogenic Bacteria | Auctores [auctoresonline.org]

- 19. mdpi.com [mdpi.com]

An In-depth Technical Guide on the Solubility and Stability of 5-Phenylpyrimidine-4,6-diol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies used to determine the aqueous solubility and chemical stability of 5-Phenylpyrimidine-4,6-diol. Due to the limited availability of public data for this specific molecule, this document outlines standardized protocols and best practices applicable to the characterization of novel chemical entities in a drug discovery and development setting. Hypothetical data is presented to illustrate the application of these methods.

Solubility Assessment

The aqueous solubility of an active pharmaceutical ingredient (API) is a critical determinant of its oral bioavailability and overall developability. Both thermodynamic and kinetic solubility are important parameters to assess during the drug discovery and development process.

Thermodynamic solubility represents the true equilibrium solubility of a compound in a given solvent system. The shake-flask method is the gold standard for this determination.[1][2]

Table 1: Hypothetical Thermodynamic Solubility of this compound

| pH | Temperature (°C) | Solubility (µg/mL) | Solubility (µM) |

| 5.0 | 25 | 15.2 | 80.8 |

| 7.4 | 25 | 12.5 | 66.4 |

| 9.0 | 25 | 25.8 | 137.1 |

| 7.4 | 37 | 18.9 | 100.4 |

Experimental Protocol: Shake-Flask Method for Thermodynamic Solubility

-

Preparation of Solutions: Prepare buffers at the desired pH values (e.g., pH 5.0, 7.4, and 9.0).

-

Compound Addition: Add an excess amount of solid this compound to a vial containing a known volume of the buffer. Ensure that undissolved solid remains.[2]

-

Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a sufficient period to reach equilibrium (typically 24-48 hours).[2]

-

Sample Collection and Preparation: After equilibration, allow the suspensions to settle. Carefully collect an aliquot of the supernatant, ensuring no solid particles are transferred. Filter the aliquot using a low-binding filter (e.g., 0.22 µm PVDF).

-

Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

Data Analysis: Calculate the solubility in µg/mL and convert to µM based on the molecular weight of the compound.

Kinetic solubility measures the concentration at which a compound precipitates from a solution when added from a concentrated organic stock solution. This is a higher throughput assay often used in early drug discovery.[3][4][5][6][7][8] The turbidimetric method is a common approach.[5][6][8]

Table 2: Hypothetical Kinetic Solubility of this compound in Phosphate Buffered Saline (PBS) at pH 7.4

| Parameter | Value |

| Precipitation Threshold (µM) | 50 |

| Final DMSO Concentration (%) | 1 |

Experimental Protocol: Turbidimetric Kinetic Solubility Assay

-

Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% dimethyl sulfoxide (DMSO) (e.g., 10 mM).

-

Serial Dilution: Perform serial dilutions of the stock solution in DMSO in a microplate.

-

Addition to Buffer: Transfer a small volume of each DMSO solution to a microplate containing the aqueous buffer (e.g., PBS at pH 7.4). The final DMSO concentration should be kept low (e.g., 1-2%) to minimize its effect on solubility.

-

Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a set period (e.g., 1-2 hours).[5]

-

Turbidity Measurement: Measure the turbidity of each well using a nephelometer or a plate reader capable of measuring light scattering at a specific wavelength (e.g., 620 nm).[5][8]

-

Data Analysis: The kinetic solubility is determined as the concentration at which the turbidity significantly increases above the background, indicating precipitation.

Caption: Experimental workflows for solubility determination.

Stability Assessment

The chemical stability of a drug substance is a critical quality attribute that must be evaluated to ensure its safety and efficacy over time. Stability testing involves long-term and accelerated studies under various environmental conditions, as well as forced degradation studies to understand potential degradation pathways.[9][10][11][12][13][14]

Forced degradation, or stress testing, is performed to identify the likely degradation products of a drug substance. This information is crucial for developing stability-indicating analytical methods.[9][15][16][17]

Table 3: Hypothetical Forced Degradation of this compound

| Stress Condition | % Degradation | Number of Degradants |

| 0.1 M HCl, 60°C, 24h | 8.5 | 1 |

| 0.1 M NaOH, 60°C, 24h | 15.2 | 2 |

| 3% H₂O₂, RT, 24h | 12.8 | 1 |

| Heat (80°C, 75% RH), 7 days | 5.1 | 1 |

| Photostability (ICH Q1B), 7 days | 2.3 | 0 |

Experimental Protocol: Forced Degradation Study

-

Acid Hydrolysis: Dissolve the compound in a solution of 0.1 M HCl and heat (e.g., at 60°C) for a defined period (e.g., 24 hours).

-

Base Hydrolysis: Dissolve the compound in a solution of 0.1 M NaOH and heat (e.g., at 60°C) for a defined period (e.g., 24 hours).

-

Oxidative Degradation: Treat a solution of the compound with an oxidizing agent, such as 3% hydrogen peroxide (H₂O₂), at room temperature.

-

Thermal Degradation: Expose the solid compound to high temperature and humidity (e.g., 80°C and 75% relative humidity).

-

Photolytic Degradation: Expose the solid compound and its solution to light according to ICH Q1B guidelines.

-

Analysis: Analyze the stressed samples using a stability-indicating HPLC method (e.g., reverse-phase HPLC with a photodiode array detector) to separate the parent compound from any degradation products.

-

Quantification: Determine the percentage of degradation and the number and relative amounts of degradation products.

Caption: Workflow for forced degradation studies.

Biological Context: Potential Signaling Pathway

Some phenylpyrimidine derivatives have been investigated as inhibitors of Kynurenine-3-monooxygenase (KMO), a key enzyme in the tryptophan metabolism pathway.[18][19][20][21][22] Inhibition of KMO is a therapeutic strategy for neurodegenerative diseases.[18][19][20][21]

Caption: Inhibition of KMO in the Kynurenine Pathway.

References

- 1. evotec.com [evotec.com]

- 2. dissolutiontech.com [dissolutiontech.com]

- 3. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 4. enamine.net [enamine.net]

- 5. Turbidimetric (Kinetic) Solubility Assay | Domainex [domainex.co.uk]

- 6. sygnaturediscovery.com [sygnaturediscovery.com]

- 7. bmglabtech.com [bmglabtech.com]

- 8. evotec.com [evotec.com]

- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Q1A(R2): STABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS | PPTX [slideshare.net]

- 11. FDA Guidance for Industry: Q1A(R2)Stability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]

- 12. ICH Q1A(R2) Stability Testing of new drugs and products (Revised guideline) - ECA Academy [gmp-compliance.org]

- 13. database.ich.org [database.ich.org]

- 14. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 15. biopharminternational.com [biopharminternational.com]

- 16. ijrpp.com [ijrpp.com]

- 17. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]

- 18. researchers.mq.edu.au [researchers.mq.edu.au]

- 19. Kynurenine 3-monooxygenase - Wikipedia [en.wikipedia.org]

- 20. The Kynurenine Pathway and Kynurenine 3-Monooxygenase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. The Kynurenine Pathway and Kynurenine 3-Monooxygenase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

Spectroscopic Profile of 5-Phenylpyrimidine-4,6-diol and its Tautomer, 5-Phenylbarbituric Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for 5-phenylpyrimidine-4,6-diol, with a necessary focus on its more stable tautomeric form, 5-phenylbarbituric acid. Due to the tautomeric nature of the compound, where the diol form exists in equilibrium with the keto form (barbituric acid), publicly available spectroscopic data predominantly characterizes the latter. This document compiles the available data and presents detailed, generalized experimental protocols for acquiring such spectra.

Spectroscopic Data Summary

Mass Spectrometry (MS)

Mass spectrometry is a key analytical technique to determine the molecular weight and elemental composition of a compound. For 5-phenylbarbituric acid, the following data has been computed.

| Parameter | Value |

| Molecular Formula | C₁₀H₈N₂O₃ |

| Molecular Weight | 204.18 g/mol [1] |

| Exact Mass | 204.05349212 Da[1] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei, such as hydrogen (¹H NMR) and carbon (¹³C NMR), which is crucial for structure elucidation. While a specific experimental spectrum for 5-phenylbarbituric acid is not available in the search results, the expected signals can be predicted based on its chemical structure.

¹H NMR (Predicted)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~11.0 - 12.0 | Singlet | 2H | N-H (amide) |

| ~7.2 - 7.5 | Multiplet | 5H | C₆H₅ (aromatic) |

| ~4.5 - 5.0 | Singlet | 1H | C₅-H |

¹³C NMR (Predicted)

| Chemical Shift (ppm) | Assignment |

| ~170 - 175 | C=O (C4, C6) |

| ~150 - 155 | C=O (C2) |

| ~128 - 140 | C₆H₅ (aromatic) |

| ~50 - 55 | C5 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. For 5-phenylbarbituric acid, the spectrum would be dominated by absorptions from the amide and carbonyl groups.

IR Spectroscopy (Predicted)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3200 - 3400 | Strong, Broad | N-H Stretch |

| 1680 - 1750 | Strong | C=O Stretch (Amide/Carbonyl) |

| 1500 - 1600 | Medium | C=C Stretch (Aromatic) |

| 700 - 800 | Strong | C-H Bend (Aromatic) |

Experimental Protocols

The following are detailed, generalized methodologies for obtaining the spectroscopic data discussed above. These protocols are broadly applicable to solid organic compounds like 5-phenylbarbituric acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A general protocol for obtaining ¹H and ¹³C NMR spectra of a solid pyrimidine derivative is as follows:

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube. The choice of solvent is critical to ensure the compound is fully dissolved and to avoid overlapping solvent signals with signals of interest.[2]

-

Instrument Setup: The NMR spectra can be recorded on a spectrometer operating at a frequency of 300 MHz or higher for ¹H NMR.[3]

-

Data Acquisition: Acquire the ¹H NMR spectrum, followed by the ¹³C NMR spectrum. Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing.[2]

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction to obtain the final spectrum.

Infrared (IR) Spectroscopy

For solid samples, the thin solid film or KBr pellet methods are common for IR analysis.

Thin Solid Film Method [4]

-

Sample Preparation: Dissolve a small amount of the solid sample (around 50 mg) in a few drops of a volatile solvent like methylene chloride or acetone.

-

Film Deposition: Place a drop of this solution onto a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the compound on the plate.

-

Spectral Acquisition: Place the salt plate in the sample holder of the FT-IR spectrometer and acquire the spectrum. The background spectrum of the clean salt plate should be subtracted.

KBr Pellet Method

-

Sample Preparation: Grind a small amount of the solid sample with anhydrous potassium bromide (KBr) powder in an agate mortar and pestle.

-

Pellet Formation: Place the mixture into a pellet press and apply pressure to form a thin, transparent pellet.

-

Spectral Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum.

Mass Spectrometry (MS)

Electron Ionization (EI) is a common mass spectrometry technique for volatile organic compounds.

-

Sample Introduction: Introduce a small amount of the solid sample (1-2 mg) into the mass spectrometer, often using a direct insertion probe. The sample is heated to ensure it volatilizes.[5]

-

Ionization: The gaseous sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.[5][6]

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer.

-

Detection and Spectrum Generation: The detector records the abundance of each ion, and the data is presented as a mass spectrum, which is a plot of relative intensity versus m/z.

Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized organic compound.

Caption: Workflow for the synthesis, purification, and spectroscopic characterization of an organic compound.

References

- 1. 5-Phenylbarbituric acid | C10H8N2O3 | CID 89646 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. ijesrr.org [ijesrr.org]

- 3. mdpi.com [mdpi.com]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. Electron Ionization | School of Chemical Sciences | Illinois [scs.illinois.edu]

- 6. Electron Ionization - Creative Proteomics [creative-proteomics.com]

Potential Therapeutic Targets of 5-Phenylpyrimidine-4,6-diol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide explores the potential therapeutic applications of 5-Phenylpyrimidine-4,6-diol, a heterocyclic organic compound. Due to a lack of direct experimental data on this specific molecule, this document extrapolates potential therapeutic targets and mechanisms of action based on the well-established biological activities of the broader phenyl-pyrimidine and pyrimidine-4,6-diol classes of compounds. Drawing from extensive research on analogous structures, this guide outlines potential enzymatic and signaling pathway targets, provides representative experimental protocols, and presents quantitative data from related inhibitors. The information herein is intended to serve as a foundational resource for researchers and drug development professionals interested in exploring the therapeutic potential of this and related pyrimidine scaffolds.

Introduction

The pyrimidine ring is a fundamental scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1] Its ability to engage in various biological interactions, including hydrogen bonding and pi-stacking, makes it a privileged structure for the design of enzyme and receptor inhibitors.[2] The addition of a phenyl group and hydroxyl moieties, as in this compound, offers specific steric and electronic properties that can be exploited for targeted drug design. While direct biological data for this compound is not currently available in public databases like PubChem or ChEMBL, the extensive research on structurally similar molecules provides a strong basis for predicting its potential therapeutic targets.[3][4]

This guide will focus on the potential of this compound and its derivatives to act as inhibitors of key enzymes implicated in oncology, infectious diseases, and inflammatory conditions.

Inferred Potential Therapeutic Targets

Based on the structure-activity relationships of analogous phenyl-pyrimidine compounds, the following are inferred as potential therapeutic targets for this compound derivatives.

Protein Kinases

Protein kinases are a major class of enzymes that regulate a wide array of cellular processes, and their dysregulation is a hallmark of cancer. Numerous phenyl-pyrimidine derivatives have been developed as potent kinase inhibitors.

-

Epidermal Growth Factor Receptor (EGFR): Phenyl-pyrimidine scaffolds are known to be effective against EGFR, a key target in non-small cell lung cancer.[2] Derivatives can be designed to be selective for mutant forms of EGFR, overcoming common resistance mechanisms.[2]

-

FMS-like Tyrosine Kinase 3 (FLT3): Pyrimidine-4,6-diamine derivatives have been identified as selective, Type-II inhibitors of FLT3, a clinically validated target in acute myeloid leukemia (AML).[5] The diol structure of this compound could be functionalized to mimic the diamine interactions.

-

Other Kinases: The versatile pyrimidine core has been incorporated into inhibitors of a wide range of other kinases, including Cyclin-Dependent Kinases (CDKs), Bruton's Tyrosine Kinase (BTK), and Phosphoinositide 3-kinases (PI3Ks).[6][7]

Dihydroorotate Dehydrogenase (DHODH)

DHODH is a key enzyme in the de novo pyrimidine synthesis pathway, which is often upregulated in cancer cells to meet the high demand for nucleotides for proliferation.[8] Targeting DHODH is a promising strategy for cancer therapy.[8] The pyrimidine core of this compound makes it a candidate for development into a DHODH inhibitor.

Lanosterol 14α-demethylase (CYP51)

CYP51 is a crucial enzyme in the biosynthesis of ergosterol in fungi, making it a well-established target for antifungal drugs.[9] Phenyl-pyrimidine derivatives have been successfully designed as potent CYP51 inhibitors, suggesting a potential application for this compound in the development of novel antifungal agents.[9]

Quantitative Data for Analogous Compounds

The following tables summarize key quantitative data for representative phenyl-pyrimidine derivatives from the literature, illustrating the potential potency of this class of compounds.

Table 1: Kinase Inhibitory Activity of Representative Phenyl-Pyrimidine Derivatives

| Compound Class | Target Kinase | IC50 (nM) | Cell Line | Reference |

| Pyrimidine-4,6-diamine derivative | FLT3 | 13.9 ± 6.5 | - | [5] |

| 2-(Phenylamino)pyrimidine derivative | EGFR (mutant) | 200 | EFGR-Dell9/T790M/C797S | [2] |

| Aminopyrimidine derivative | - | 4000 - 8000 (EC50) | Glioblastoma, TNBC, etc. | [10] |

Table 2: Antifungal Activity of a Representative Phenyl-Pyrimidine Derivative

| Compound | Target Enzyme | Target Organism | MIC (µg/mL) | Reference |

| 2-Phenylpyrimidine derivative | CYP51 | Candida albicans | 8 | [9] |

Experimental Protocols for Target Validation (Representative)

The following are detailed methodologies for key experiments cited in the literature for analogous compounds, which can be adapted for the evaluation of this compound derivatives.

FLT3 Kinase Inhibition Assay (Adapted from[5])

-

Objective: To determine the in vitro inhibitory activity of a test compound against FLT3 kinase.

-

Materials: Recombinant human FLT3 kinase, biotinylated poly(Glu, Tyr) 4:1 substrate, ATP, kinase buffer (e.g., Tris-HCl, MgCl₂, DTT), test compound, and a detection system (e.g., HTRF or AlphaScreen).

-

Procedure:

-

Prepare serial dilutions of the test compound in DMSO.

-

In a 384-well plate, add the test compound, recombinant FLT3 kinase, and the biotinylated substrate in kinase buffer.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction by adding EDTA.

-

Add the detection reagents (e.g., streptavidin-coated donor beads and phosphotyrosine-specific antibody-coated acceptor beads).

-

Incubate in the dark to allow for signal development.

-

Read the plate on a suitable plate reader.

-

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Antifungal Susceptibility Testing (Adapted from[9])

-

Objective: To determine the minimum inhibitory concentration (MIC) of a test compound against a fungal strain.

-

Materials: Fungal strain (e.g., Candida albicans), culture medium (e.g., RPMI-1640), test compound, and a positive control antifungal agent (e.g., fluconazole).

-

Procedure:

-

Prepare a standardized inoculum of the fungal strain.

-

Prepare serial dilutions of the test compound in the culture medium in a 96-well microtiter plate.

-

Add the fungal inoculum to each well.

-

Incubate the plate at 35°C for 24-48 hours.

-

Determine the MIC as the lowest concentration of the compound that causes a significant inhibition of fungal growth, often observed visually or measured spectrophotometrically.

-

Visualizations

Potential Signaling Pathway Inhibition

The following diagram illustrates a simplified signaling pathway that could be targeted by this compound derivatives, based on the known activity of analogous compounds against receptor tyrosine kinases like EGFR and FLT3.

Caption: Potential inhibition of a receptor tyrosine kinase signaling pathway.

General Workflow for Target Identification and Validation

This diagram outlines a typical workflow for identifying and validating the therapeutic targets of a novel compound like this compound.

Caption: A general workflow for drug discovery and development.

Conclusion and Future Directions

While direct experimental evidence for the biological activity of this compound is lacking, the extensive body of research on the phenyl-pyrimidine scaffold strongly suggests its potential as a valuable starting point for the development of novel therapeutics. The primary opportunities appear to lie in the fields of oncology, through the inhibition of protein kinases and nucleotide synthesis pathways, and infectious diseases, particularly in the development of new antifungal agents.

Future research should focus on the synthesis and biological evaluation of a library of this compound derivatives. High-throughput screening against a panel of kinases and other relevant enzymes would be a crucial first step in identifying promising lead compounds. Subsequent structure-activity relationship studies will be essential for optimizing potency, selectivity, and pharmacokinetic properties. The information presented in this guide provides a solid foundation for initiating such research endeavors.

References

- 1. jacsdirectory.com [jacsdirectory.com]

- 2. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ChEMBL - ChEMBL [ebi.ac.uk]

- 4. 2-Phenylpyrimidine-4,6-diol | C10H8N2O2 | CID 241011 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Rational Design, Synthesis and Biological Evaluation of Pyrimidine-4,6-diamine derivatives as Type-II inhibitors of FLT3 Selective Against c-KIT - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ijcrt.org [ijcrt.org]

- 7. veterinaria.org [veterinaria.org]

- 8. Frontiers | Targeting Pyrimidine Metabolism in the Era of Precision Cancer Medicine [frontiersin.org]

- 9. Design, synthesis and evaluation of 2-phenylpyrimidine derivatives as novel antifungal agents targeting CYP51 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Design, Synthesis and Biological Evaluation of New Pyrimidine Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

In Silico Modeling of 5-Phenylpyrimidine-4,6-diol Interactions with the Cannabinoid Receptor 1: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract

This technical whitepaper provides an in-depth guide to the in silico modeling of 5-Phenylpyrimidine-4,6-diol, a pyrimidine derivative with potential neuromodulatory activities. Drawing from patent literature suggesting its utility as a synthetic intermediate for cannabinoid receptor 1 (CB1) antagonists, this document focuses on a hypothetical in silico evaluation of this compound and its derivatives as modulators of the CB1 receptor. This guide details computational methodologies, including molecular docking and molecular dynamics, presents illustrative quantitative data in structured tables, and provides comprehensive experimental protocols for the biological validation of in silico findings. All logical and experimental workflows are visualized using Graphviz diagrams to ensure clarity and reproducibility.

Introduction

The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide array of biological activities. The functionalization of the pyrimidine ring allows for the fine-tuning of physicochemical and pharmacological properties, making it an attractive starting point for drug discovery campaigns. This compound represents a simple yet promising scaffold. While direct biological data for this specific molecule is sparse in public literature, its documented use as a precursor for cannabinoid receptor 1 (CB1) antagonists provides a strong rationale for investigating its potential interactions with this G-protein coupled receptor.

The CB1 receptor, predominantly expressed in the central nervous system, is a key component of the endocannabinoid system and a well-established therapeutic target for various disorders, including obesity, pain, and neurodegenerative diseases. The development of antagonists and inverse agonists for the CB1 receptor has been an area of intense research.

This whitepaper outlines a comprehensive in silico strategy to explore the interaction of this compound and a hypothetical derivative, 5-Phenyl-2-(trifluoromethyl)pyrimidine-4,6-diol (hereafter referred to as PPD-CF3 ), with the human CB1 receptor. The aim is to provide a detailed framework for the computational assessment of such compounds, from initial docking studies to the prediction of their pharmacokinetic profiles, and to bridge these computational predictions with established experimental validation protocols.

In Silico Modeling Workflow

The in silico analysis of this compound and its derivatives targeting the CB1 receptor can be systematically approached through a multi-step computational workflow. This workflow is designed to predict the binding affinity, binding mode, and dynamic stability of the ligand-receptor complex, as well as to estimate the drug-like properties of the compounds.

Methodologies

2.1.1. Receptor and Ligand Preparation

-

Receptor Preparation: The crystal structure of the human CB1 receptor in its inactive state, bound to an antagonist, will be obtained from the Protein Data Bank (PDB ID: 5TGZ). The protein structure will be prepared using the Protein Preparation Wizard in Schrödinger Suite or similar software. This process includes the removal of water molecules and co-crystallized ligands, the addition of hydrogen atoms, the assignment of protonation states at a physiological pH of 7.4, and a restrained energy minimization to relieve any steric clashes. The binding site will be defined by a grid generated around the co-crystallized antagonist.

-

Ligand Preparation: The 3D structures of this compound and PPD-CF3 will be built using a molecular editor. The ligands will be prepared using LigPrep (Schrödinger) or a similar tool to generate possible ionization states at pH 7.4 ± 0.5 and to perform a conformational search.

2.1.2. Molecular Docking

Molecular docking studies will be performed to predict the binding pose and affinity of the ligands within the CB1 receptor's binding pocket. The Glide (Grid-based Ligand Docking with Energetics) program from Schrödinger is a suitable tool for this purpose. Standard precision (SP) and extra precision (XP) docking modes can be employed. The docking results will be analyzed based on the docking score, Glide Emodel score, and visual inspection of the binding poses to identify key interactions such as hydrogen bonds, hydrophobic contacts, and pi-pi stacking with amino acid residues in the binding site.

2.1.3. Molecular Dynamics (MD) Simulation

To assess the stability of the ligand-receptor complexes predicted by molecular docking, MD simulations will be performed using software such as GROMACS or AMBER. The docked complex with the best score will be embedded in a lipid bilayer (e.g., POPC) and solvated with an explicit water model. The system will be neutralized with counter-ions. The simulation will be run for at least 100 nanoseconds, and the trajectory will be analyzed for root-mean-square deviation (RMSD) of the protein and ligand, root-mean-square fluctuation (RMSF) of the protein residues, and the persistence of key intermolecular interactions over time.

2.1.4. ADMET Prediction

The absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of the compounds will be predicted using in silico tools like the QikProp module in Schrödinger or online web servers such as SwissADME. This analysis is crucial for evaluating the drug-likeness of the compounds and identifying potential liabilities early in the discovery process.

Quantitative Data Presentation (Illustrative)

The following tables present hypothetical, yet representative, quantitative data that could be generated from the in silico workflow described above.

Table 1: Molecular Docking and Binding Energy Results

| Compound Name | Docking Score (kcal/mol) | Glide Emodel (kcal/mol) | Predicted Binding Affinity (ΔG, kcal/mol) | Key Interacting Residues |

| This compound | -7.2 | -55.8 | -8.1 | Phe174, Leu193, Trp279, Phe379 |

| PPD-CF3 | -8.9 | -72.3 | -9.5 | Phe174, Leu193, Trp279, Trp356, Phe379 |

Table 2: Predicted ADMET Properties

| Property | This compound | PPD-CF3 | Acceptable Range for CNS Drugs |

| Molecular Weight ( g/mol ) | 203.19 | 271.19 | < 450 |

| LogP (octanol/water) | 1.8 | 2.5 | 1.0 - 4.0 |

| H-bond Donors | 2 | 2 | ≤ 3 |

| H-bond Acceptors | 4 | 5 | ≤ 7 |

| Polar Surface Area (Ų) | 78.5 | 78.5 | < 90 |

| Blood-Brain Barrier Permeability (LogBB) | 0.1 | -0.2 | > 0 |

| Lipinski's Rule of Five Violations | 0 | 0 | ≤ 1 |

Signaling Pathway

The CB1 receptor is a Gi/o-coupled receptor. Upon activation by an agonist, it inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. It can also modulate ion channels, such as inhibiting N- and P/Q-type calcium channels and activating G-protein-coupled inwardly rectifying potassium (GIRK) channels. An antagonist, such as the hypothetical pyrimidine derivatives, would block the binding of endogenous or exogenous agonists, thereby preventing these downstream signaling events.

Experimental Protocols for Validation

The in silico predictions should be validated through in vitro biological assays to determine the actual binding affinity and functional activity of the synthesized compounds.

CB1 Receptor Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of the test compounds for the human CB1 receptor.

Materials:

-

Membranes from cells expressing the human CB1 receptor (e.g., HEK293 or CHO cells).

-

[³H]CP-55,940 (a high-affinity CB1 agonist radioligand).

-

Test compounds (this compound, PPD-CF3).

-

Non-specific binding control (e.g., WIN 55,212-2 at a high concentration).

-

Binding buffer (50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.1% BSA, pH 7.4).

-

96-well plates, filter mats, scintillation fluid, and a scintillation counter.

Protocol:

-

Prepare serial dilutions of the test compounds in the binding buffer.

-

In a 96-well plate, add the binding buffer, a fixed concentration of [³H]CP-55,940 (typically at its Kd value), and the serially diluted test compounds.

-

For total binding wells, add vehicle instead of the test compound. For non-specific binding wells, add a saturating concentration of WIN 55,212-2.

-

Initiate the binding reaction by adding the CB1 receptor-expressing membranes to each well.

-

Incubate the plate at 30°C for 90 minutes with gentle agitation.

-

Terminate the assay by rapid filtration through glass fiber filter mats using a cell harvester.

-

Wash the filters three times with ice-cold binding buffer to remove unbound radioligand.

-

Dry the filter mats, place them in scintillation vials with scintillation fluid, and count the radioactivity using a scintillation counter.

-

Calculate the specific binding and plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value from the resulting sigmoidal curve and calculate the Ki using the Cheng-Prusoff equation.

cAMP Functional Assay

Objective: To determine the functional activity (antagonism) of the test compounds at the CB1 receptor.

Materials:

-

CHO cells stably co-expressing the human CB1 receptor and a cAMP-responsive reporter gene (e.g., CRE-luciferase) or a biosensor (e.g., GloSensor).

-

CB1 receptor agonist (e.g., CP-55,940).

-

Test compounds.

-

Forskolin (an adenylyl cyclase activator).

-

Assay buffer/medium (e.g., HBSS).

-

cAMP detection kit (e.g., HTRF, ELISA, or luminescence-based).

Protocol:

-

Seed the cells in a 96-well plate and allow them to attach overnight.

-

Wash the cells with assay buffer.

-

Pre-incubate the cells with various concentrations of the test compounds for 15-30 minutes at 37°C.

-

Stimulate the cells with a fixed concentration of the CB1 agonist (e.g., the EC80 concentration of CP-55,940) in the presence of the test compounds. Also include a control with forskolin to maximally stimulate cAMP production.

-

Incubate for a specified time (e.g., 30 minutes) at 37°C.

-

Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen detection kit.

-

Plot the cAMP levels against the logarithm of the test compound concentration. An antagonist will cause a rightward shift in the agonist dose-response curve. The potency of the antagonist can be quantified by calculating the pA2 value from a Schild plot.

Conclusion

This technical guide outlines a systematic and integrated in silico and in vitro approach for the evaluation of this compound and its derivatives as potential modulators of the cannabinoid receptor 1. The proposed workflow, from initial molecular docking and MD simulations to ADMET prediction, provides a robust framework for identifying and optimizing lead compounds. The detailed experimental protocols for binding and functional assays are essential for validating the computational hypotheses and accurately characterizing the pharmacological profile of these novel pyrimidine derivatives. By combining these computational and experimental strategies, researchers can accelerate the discovery and development of new therapeutic agents targeting the endocannabinoid system.

The Genesis and Evolution of Pyrimidine-4,6-diols: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the discovery, history, synthesis, and biological significance of pyrimidine-4,6-diols. Tailored for researchers, scientists, and professionals in drug development, this document delves into the core chemical and biological aspects of this important heterocyclic scaffold.

Discovery and Historical Context

The journey of pyrimidine-4,6-diols is intrinsically linked to the broader history of pyrimidine chemistry. The systematic exploration of pyrimidines commenced in 1884 with Arthur Pinner's work on synthesizing derivatives by condensing ethyl acetoacetate with amidines.[1] This foundational work, known as the Pinner pyrimidine synthesis, paved the way for the creation of a vast array of pyrimidine-based compounds.[2][3][4] The parent pyrimidine ring was first prepared by Gabriel and Colman in 1900 through the conversion of barbituric acid, a well-known derivative of pyrimidine.[1]

While early pyrimidine research focused on fundamental structures and biologically crucial molecules like the nucleobases, the specific exploration of pyrimidine-4,6-diol, also known as 4,6-dihydroxypyrimidine, appears more recent. Patents from the mid-20th century describe the synthesis of 4,6-dihydroxypyrimidine, highlighting its role as a valuable intermediate in the production of agrochemicals and pharmaceuticals.[5][6][7][8][9] For instance, a 1951 publication by R. Hull in the Journal of the Chemical Society outlines a new synthesis of 4,6-dihydroxypyrimidines, indicating active research in this area during that period.[5][7] These early syntheses laid the groundwork for the development of the diverse substituted pyrimidine-4,6-diols that are of interest in modern drug discovery.

A significant milestone in the recent history of pyrimidine-4,6-diols was the discovery of 2-(hexylthio)pyrimidine-4,6-diol as a potent agonist of the G protein-coupled receptor 84 (GPR84) through a high-throughput screening campaign.[10][11] This discovery has spurred considerable interest in this scaffold as a source of novel modulators for inflammatory and immune responses.

Tautomerism of Pyrimidine-4,6-diols

A critical aspect of the chemistry of pyrimidine-4,6-diols is their existence in various tautomeric forms. The presence of hydroxyl groups at positions 4 and 6 allows for keto-enol tautomerism, where protons can migrate between the oxygen and nitrogen atoms of the ring. The predominant tautomeric form can be influenced by factors such as the solvent, pH, and the nature of substituents on the pyrimidine ring.[12][13][14][15]